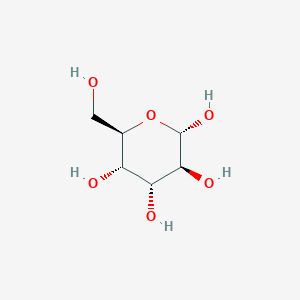
Alpha-D-Altropyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-Altropyranose is a type of D-altropyranose where the carbon bearing the anomeric hydroxy group has an alpha configuration It is a six-carbon monosaccharide with the molecular formula C6H12O6 This compound is a cyclic form of altrose, a rare sugar that is part of the aldohexose family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha-D-Altropyranose can be synthesized through the oxidation of D-altrose. The process involves the use of specific reagents and conditions to ensure the formation of the alpha anomer. One common method is the use of bromine water to oxidize D-altrose to D-altro-hexodialdose, which is then reduced to this compound using sodium borohydride.
Industrial Production Methods
Industrial production of this compound typically involves the enzymatic conversion of D-altrose. Enzymes such as aldose reductase can catalyze the reduction of D-altrose to this compound under controlled conditions. This method is preferred for large-scale production due to its efficiency and specificity.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-D-Altropyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-altro-hexodialdose.
Reduction: Reduction of this compound can yield D-altrose.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Bromine water is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various reagents such as acetic anhydride can be used for substitution reactions.
Major Products
Oxidation: D-altro-hexodialdose.
Reduction: D-altrose.
Substitution: Derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
Alpha-D-Altropyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme specificity.
Medicine: Research on this compound contributes to the development of therapeutic agents targeting carbohydrate-related diseases.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of alpha-D-altropyranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes such as aldose reductase, which catalyzes its reduction to D-altrose. The molecular targets and pathways involved include carbohydrate metabolism pathways where this compound is converted to other sugars and metabolites.
Comparación Con Compuestos Similares
Alpha-D-Altropyranose can be compared with other similar compounds such as:
Alpha-D-Glucopyranose: Both are six-membered ring structures, but alpha-D-glucopyranose is derived from glucose.
Alpha-D-Mannopyranose: Similar in structure but differs in the orientation of hydroxyl groups.
Alpha-D-Galactopyranose: Another aldohexose with a different configuration of hydroxyl groups.
This compound is unique due to its specific configuration and the resulting chemical properties, which make it valuable for specific applications in research and industry.
Propiedades
Número CAS |
7282-80-6 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(2S,3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6+/m1/s1 |
Clave InChI |
WQZGKKKJIJFFOK-TVIMKVIFSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


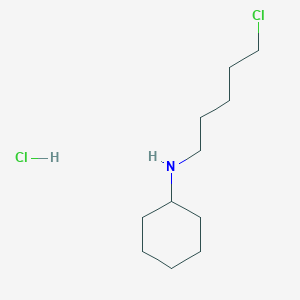
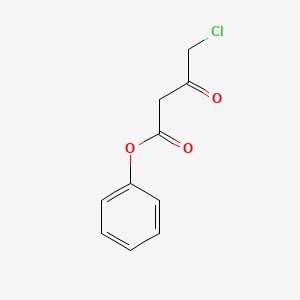
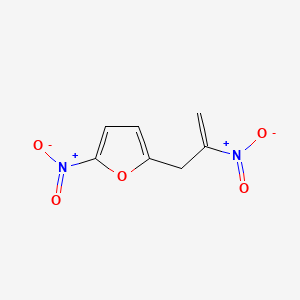

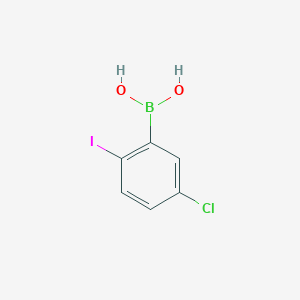
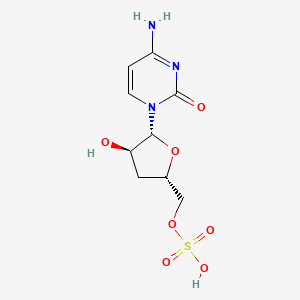

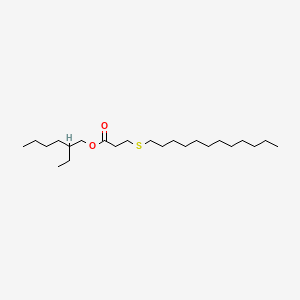
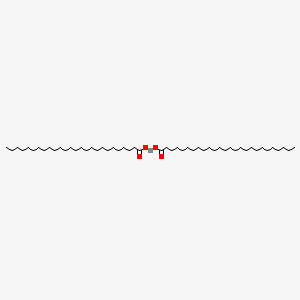
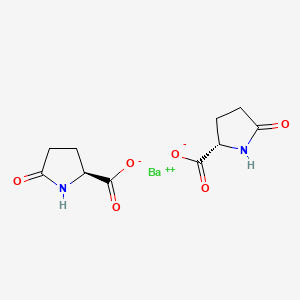
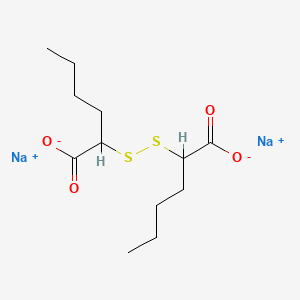
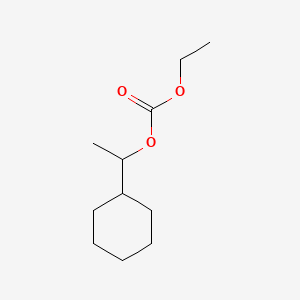
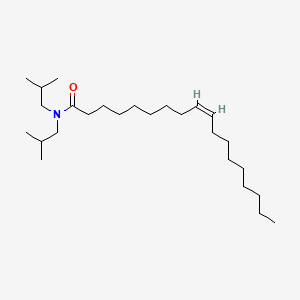
![5-Mesyl-2-[(2-nitrophenyl)thio]aniline](/img/structure/B15175289.png)
